molecular formula C12H6BrClO B8223467 4-Bromo-2-chlorodibenzo[b,d]furan CAS No. 2087889-86-7

4-Bromo-2-chlorodibenzo[b,d]furan

Cat. No.: B8223467
CAS No.: 2087889-86-7
M. Wt: 281.53 g/mol
InChI Key: GTKMDPKQBVDGOY-UHFFFAOYSA-N
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Description

4-Bromo-2-chlorodibenzo[b,d]furan is an organic compound with the molecular formula C12H6BrClO. It is a derivative of dibenzofuran, where the hydrogen atoms at positions 4 and 2 are substituted by bromine and chlorine, respectively. This compound is known for its applications in organic synthesis and material science due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chlorodibenzo[b,d]furan typically involves the halogenation of dibenzofuran. One common method is the bromination of 2-chlorodibenzo[b,d]furan using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chlorodibenzo[b,d]furan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted dibenzofurans, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-2-chlorodibenzo[b,d]furan has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-chlorodibenzo[b,d]furan involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to enzymes or receptors. The compound’s planar structure allows it to intercalate into DNA or interact with aromatic amino acids in proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-8-chlorodibenzo[b,d]furan
  • 1-Bromo-4-chlorodibenzo[b,d]furan
  • 4-Bromo-2-fluorodibenzo[b,d]furan

Uniqueness

4-Bromo-2-chlorodibenzo[b,d]furan is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-bromo-2-chlorodibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrClO/c13-10-6-7(14)5-9-8-3-1-2-4-11(8)15-12(9)10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKMDPKQBVDGOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=CC(=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2087889-86-7
Record name 4-bromo-2-chlorodibenzo[b,d]furan
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